molecular formula C26H24N2O6S B2763590 2-(6,7-dimethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide CAS No. 866725-52-2

2-(6,7-dimethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide

Cat. No. B2763590
CAS RN: 866725-52-2
M. Wt: 492.55
InChI Key: LCENBOVRLHCHDK-UHFFFAOYSA-N
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Description

2-(6,7-dimethoxy-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)-N-(o-tolyl)acetamide, also known as DPA-714, is a promising compound in the field of neuroscience research. It is a selective ligand for the translocator protein (TSPO), which is expressed in high levels in activated microglia and astrocytes in the central nervous system. DPA-714 has been studied extensively for its potential use in neuroinflammatory and neurodegenerative disorders.

Scientific Research Applications

Antimalarial and Antiviral Properties

  • Fahim and Ismael (2021) conducted a reactivity investigation of N-(phenylsulfonyl)acetamide derivatives and found significant in vitro antimalarial activity. They also characterized ADMET properties and demonstrated the potential of these compounds in COVID-19 drug utilization through theoretical calculations and molecular docking studies (Fahim & Ismael, 2021).

Structural and Fluorescence Applications

  • Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives. They reported that certain compounds form crystalline salts and host–guest complexes with enhanced fluorescence emission (Karmakar, Sarma, & Baruah, 2007).

Synthesis Techniques

  • Taran, Ramazani, Joo, Ślepokura, and Lis (2014) discussed the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides using a three-component reaction, highlighting efficient production techniques (Taran et al., 2014).

Antimicrobial Activity

  • Another study by Fahim and Ismael (2019) examined the antimicrobial activity of novel sulphonamide derivatives, demonstrating significant effectiveness against various microbial strains (Fahim & Ismael, 2019).

Applications in Tuberculosis Treatment

  • Pissinate et al. (2016) found that 2-(quinolin-4-yloxy)acetamides are potent inhibitors of Mycobacterium tuberculosis, showing promise in developing new tuberculosis treatments (Pissinate et al., 2016).

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O6S/c1-17-9-7-8-12-20(17)27-25(29)16-28-15-24(35(31,32)18-10-5-4-6-11-18)26(30)19-13-22(33-2)23(34-3)14-21(19)28/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCENBOVRLHCHDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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